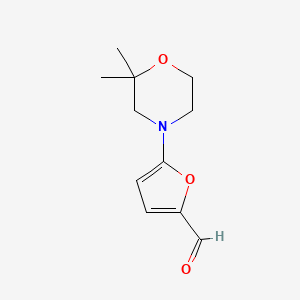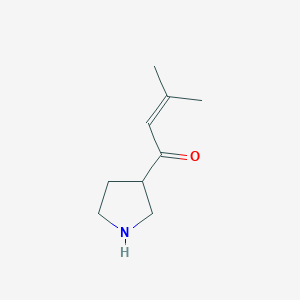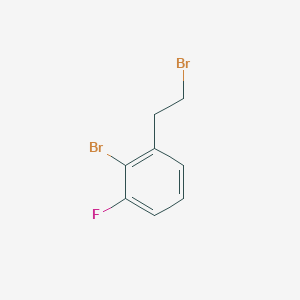
4-Amino-1-(thiophen-2-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(thiophen-2-yl)butan-2-one is an organic compound with the molecular formula C8H11NOS It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a butanone backbone with an amino group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(thiophen-2-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with nitroethane to form 2-(thiophen-2-yl)nitropropene, which is then reduced to 2-(thiophen-2-yl)propan-1-amine. This intermediate is further reacted with acetyl chloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the efficient production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-(thiophen-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Amino-1-(thiophen-2-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 4-Amino-1-(thiophen-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxaldehyde: A precursor in the synthesis of 4-Amino-1-(thiophen-2-yl)butan-2-one.
2-(Thiophen-2-yl)propan-1-amine: An intermediate in the synthesis process.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C8H11NOS |
|---|---|
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
4-amino-1-thiophen-2-ylbutan-2-one |
InChI |
InChI=1S/C8H11NOS/c9-4-3-7(10)6-8-2-1-5-11-8/h1-2,5H,3-4,6,9H2 |
InChI-Schlüssel |
QOGJCNCSIYVWCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CC(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13194738.png)

![[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13194746.png)
![5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13194752.png)



![3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194772.png)
![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13194775.png)
![N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13194778.png)
![3-([1-(Chloromethyl)cyclopropyl]methyl)furan](/img/structure/B13194786.png)

![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)

